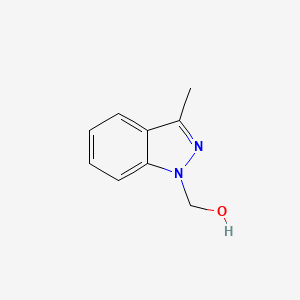
(3-Methyl-1H-indazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1H-indazol-1-yl)methanol is an organic compound with the molecular formula C9H10N2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a methanol group attached to the nitrogen atom at the first position and a methyl group at the third position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1H-indazol-1-yl)methanol typically involves the reaction of 3-methylindazole with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry: (3-Methyl-1H-indazol-1-yl)methanol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: In materials science, this compound can be used in the synthesis of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which (3-Methyl-1H-indazol-1-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- (1-Methyl-1H-indazol-3-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol
Comparison: (3-Methyl-1H-indazol-1-yl)methanol is unique due to the position of the methyl and methanol groups on the indazole ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. For example, (1-Methyl-1H-indazol-3-yl)methanol has the methyl group at a different position, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(3-methylindazol-1-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-7-8-4-2-3-5-9(8)11(6-12)10-7/h2-5,12H,6H2,1H3 |
Clé InChI |
ZRVTZOFEHPNERS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=CC=CC=C12)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




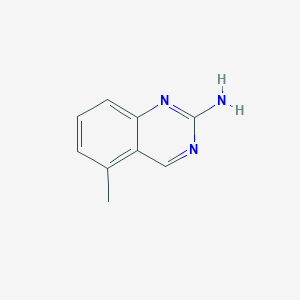
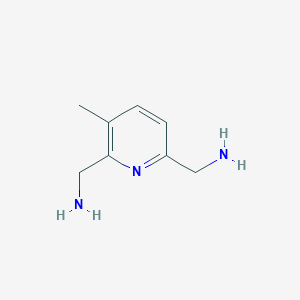



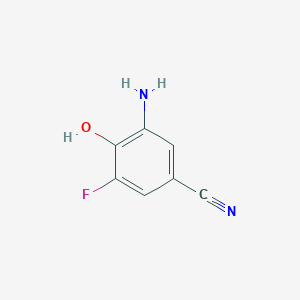
![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
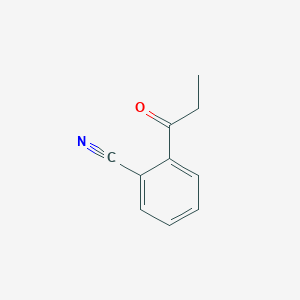



![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)
